6-Methyl-7,9-dihydro-purin-8-one

Overview

Description

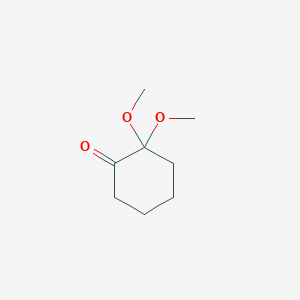

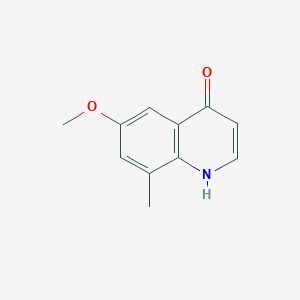

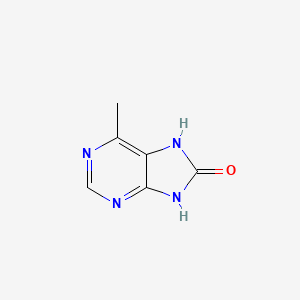

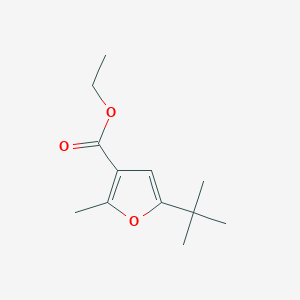

6-Methyl-7,9-dihydro-purin-8-one is a chemical compound with the molecular formula C6H6N4O and a molecular weight of 150.14 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a purine core with a methyl group attached. The SMILES string representation is OC1=NC2=C©N=CN=C2N1 .Scientific Research Applications

Tautomerism and Ionization Studies : A key area of study for 6-Methyl-7,9-dihydro-purin-8-one and its derivatives involves their tautomerism and ionization. For instance, purin-8-one and its N-methyl derivatives show predominant presence as the 7H,9H-tautomer in aqueous solutions. The anion formation in these compounds primarily occurs at N-9, and protonation typically happens at N-1. This research helps understand the chemical behavior of these purines in different environments, crucial for designing related compounds and understanding their reactivity (Lichtenberg, Bergmann, Rabat, & Neiman, 1972).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs : Another significant application involves the synthesis of acyclic nucleoside and nucleotide analogs from this compound derivatives. These synthetic processes are fundamental in creating bioactive compounds that can have potential therapeutic applications. For example, the alkylation of 6-amino-7H-purin-8(9H)-one with various agents has led to the development of N9-monosubstituted and N7,N9-disubstituted acyclic nucleoside and nucleotide analogs (Janeba, Holý, & Masojídková, 2000).

Antithyroid Activity Assessment : Research has also been conducted on the antithyroid effects of derivatives of this compound. For example, 2,8-disulfanyl-1,9-dihydro-6H-purin-6-one has shown potential antithyroid activity in both in vitro and in vivo studies. This includes stable complexation with iodine, indicative of antithyroid properties, and effects on thyroid hormone levels in animal studies (Fatima et al., 2011).

Synthetic Studies for Agelasine Analogs : The synthesis of N-methoxy-9-methyl-9H-purin-6-amines, derivatives of this compound, and their use in the creation of agelasine analogs is another area of research. These studies are important for understanding the reactivity and potential biological activity of these compounds, which could have implications in medicinal chemistry (Roggen & Gundersen, 2008).

Mechanism of Action

Target of Action

Similar compounds such as 9-butyl-8-(4-methoxybenzyl)-9h-purin-6-amine have been shown to target theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

For instance, some purine derivatives have been synthesized as nonclassical antifolates, which inhibit enzymes like dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .

Biochemical Pathways

Purine derivatives are known to play a role in thefolate pathway , which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, purine derivatives can disrupt DNA synthesis and cell proliferation .

Result of Action

Similar purine derivatives have been shown to have anti-proliferative activities against certain cell lines . For instance, they can cause S-phase arrest and induce apoptosis in cells .

properties

IUPAC Name |

6-methyl-7,9-dihydropurin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZMOLVWODRUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629192 | |

| Record name | 6-Methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39209-57-9 | |

| Record name | 6-Methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)